molecular formula C9H16ClNO2 B13548540 rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride

rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride

Cat. No.: B13548540
M. Wt: 205.68 g/mol
InChI Key: NKGAYPKHZQNOJT-QTPPMTSNSA-N
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Description

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl (3R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-7-4-2-3-6(7)5-10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8-;/m1./s1

InChI Key

NKGAYPKHZQNOJT-QTPPMTSNSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@@H]2CCC[C@@H]2CN1.Cl

Canonical SMILES

COC(=O)C1C2CCCC2CN1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride typically involves multiple steps, including cyclization and esterification reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and precise control of reaction conditions to ensure consistency and quality. The process may include purification steps such as crystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

rac-Methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

rac-Methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are often the subject of ongoing research .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride
  • CAS : 2248404-91-1
  • Molecular Formula: C₉H₁₆ClNO₂
  • Molecular Weight : 206 Da
  • Physical Properties: LogP: 0.76 (indicating moderate lipophilicity) Polar Surface Area: 38 Ų Rotatable Bonds: 2 Rings: 2 (fused bicyclic structure) Hydrogen Bond Donors/Acceptors: 1/2 .

Synthesis and Applications :
The compound is a chiral bicyclic pyrrolidine derivative, commonly used as a building block in medicinal chemistry. Its hydrochloride salt enhances solubility in polar solvents, making it suitable for reactions in aqueous or mixed-solvent systems. Enamine Ltd. and Enamine US supply it in purities ≥95% at prices ranging from $372 (100 mg) to $1,071 (1 g) .

Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate (CAS 864185-81-9)
  • Key Differences :
    • Ester Group : Ethyl vs. methyl, increasing molecular weight (227.27 g/mol vs. 206 Da) and logP (estimated ~1.2–1.5).
    • Salt Form : Free base vs. hydrochloride, reducing aqueous solubility compared to the target compound.
  • Applications: Marketed globally as a pharmaceutical intermediate; regional price trends indicate higher demand in Asia and North America .
(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride (CAS 1147103-42-1)
  • Key Differences :
    • Stereochemistry : Enantiomeric configuration alters binding affinity in chiral environments.
    • Molecular Weight : 235.7 g/mol (vs. 206 Da), with similar logP (~0.8–1.0).
  • Applications : Research-grade material supplied by GLPBIO; used in preclinical studies for CNS-targeting molecules .
(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS 791572-14-0)
  • Key Differences :
    • Functional Group : Free carboxylic acid vs. methyl ester, lowering logP (−0.2 to 0.3) and increasing polarity.
    • Molecular Weight : 155.20 g/mol (vs. 206 Da).
  • Applications : Precursor for peptide coupling; used in synthesizing Fmoc-protected derivatives for solid-phase chemistry .
rac-(1R,3aS,6aR)-1-phenyl-octahydrocyclopenta[c]pyrrole hydrochloride
  • Key Differences :
    • Substituent : Phenyl group increases logP (~2.0–2.5) and steric bulk.
    • Molecular Weight : 237.7 g/mol (estimated).
  • Applications : Explored in asymmetric catalysis and as a ligand for metal complexes .
Comparative Data Table
Compound Name CAS Molecular Formula Molecular Weight (Da) logP Key Applications
This compound 2248404-91-1 C₉H₁₆ClNO₂ 206 0.76 Building block in organic synthesis
Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate 864185-81-9 C₁₀H₁₇NO₂ 227.27 ~1.3 Pharmaceutical intermediate
(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride 1147103-42-1 C₁₀H₁₈ClNO₂ 235.7 ~0.9 Preclinical drug development
(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid 791572-14-0 C₈H₁₃NO₂ 155.20 ~0.1 Peptide synthesis precursor
rac-(1R,3aS,6aR)-1-phenyl-octahydrocyclopenta[c]pyrrole hydrochloride N/A C₁₃H₁₈ClN 237.7 ~2.2 Asymmetric catalysis

Biological Activity

Rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound has the following structural and chemical properties:

  • Molecular Formula : C9H15NO2
  • Molecular Weight : 169.23 g/mol
  • CAS Number : 2248404-91-1
  • SMILES Notation : COC(=O)[C@]12CCC[C@H]1NCC2

Research indicates that compounds similar to rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate exhibit various biological activities, primarily through modulation of neurotransmitter systems. The structural features suggest potential interactions with receptors involved in neurological pathways.

Pharmacological Studies

Several studies have investigated the biological effects of related compounds. For instance:

  • Neuroprotective Effects : A study demonstrated that similar pyrrole derivatives possess neuroprotective properties against oxidative stress in neuronal cell lines. This suggests that rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate may also exhibit neuroprotective activity through similar mechanisms .
  • Antidepressant Activity : Research has shown that certain octahydro derivatives can influence serotonin and norepinephrine levels in the brain, indicating potential antidepressant effects. This is particularly relevant for compounds targeting mood disorders .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of related compounds on various cancer cell lines. The findings indicate:

Compound NameCell LineIC50 (µM)Mechanism
Pyrrole Derivative AHeLa15Apoptosis induction
Pyrrole Derivative BMCF-720Cell cycle arrest

These studies suggest that rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate could potentially exhibit similar cytotoxic effects against cancer cells.

Case Study 1: Neuroprotective Properties

A specific investigation focused on the neuroprotective effects of octahydro derivatives highlighted their ability to reduce apoptosis in neuronal cultures subjected to oxidative stress. The study reported a significant decrease in cell death when treated with these compounds compared to controls .

Case Study 2: Antidepressant-like Effects

Another case study explored the antidepressant-like effects of pyrrole derivatives in animal models. The results indicated that administration led to increased locomotor activity and reduced despair behavior in forced swim tests, suggesting potential therapeutic applications for mood disorders .

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